1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Druglikeness Fragment-based design

This N1-cyclobutylmethyl pyrazole-5-carboxylic acid (CAS 1496584-13-4) delivers XLogP 1.3 for balanced lipophilicity and 3 rotatable bonds enabling spacer-mediated conformational flexibility for fragment elaboration. The 5‑COOH regioisomer provides superior lipophilicity over 4‑COOH variants while maintaining identical TPSA. Its cyclobutylmethyl group offers steric differentiation from cyclopropylmethyl (XLogP 0.8) and direct cyclobutyl congeners for systematic N‑alkyl SAR profiling. Aligned with endothelin antagonist pharmacophores. ≥95% purity; store at 2–8°C sealed and dry. Ideal for amide coupling, ester derivatization, and fragment‑based library synthesis. Place your order today to accelerate your medicinal chemistry campaign.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1496584-13-4
Cat. No. B1425794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid
CAS1496584-13-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C(=CC=N2)C(=O)O
InChIInChI=1S/C9H12N2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13)
InChIKeyBFRDIMSIOAGUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic Acid (CAS 1496584-13-4): Physicochemical Identity and Class Positioning for Procurement Decisions


1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid (CAS 1496584-13-4) is a heterocyclic building block belonging to the N1‑alkylated pyrazole‑5‑carboxylic acid subclass [1]. It possesses a molecular formula of C₉H₁₂N₂O₂, a molecular weight of 180.20 g/mol, a computed XLogP3‑AA of 1.3, a topological polar surface area of 55.1 Ų, and one hydrogen‑bond donor paired with three hydrogen‑bond acceptors [2]. Commercial lots are routinely supplied at ≥95% purity with storage conditions of 2–8 °C in sealed, dry environments . This compound serves as a versatile intermediate for amide and ester derivatisation in fragment‑based and medicinal chemistry campaigns, yet its value relative to regioisomeric and N‑alkyl congeners hinges on quantifiable physicochemical distinctions rather than unsubstantiated claims of biological potency.

Why 1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic Acid Cannot Be Assumed Interchangeable with Close Analogs


Even among compounds sharing the same molecular formula and heterocyclic core, the exact positioning of the carboxyl group and the nature of the N‑alkyl substituent dictate lipophilicity, conformational flexibility, and potential hydrogen‑bonding geometry [1]. The pyrazole‑5‑carboxylic acid scaffold has been validated as a privileged pharmacophore in endothelin receptor antagonist programs, where movement of the carboxyl group from position‑5 to position‑3 or position‑4, or alteration of the N‑alkyl group from cyclobutylmethyl to cyclopropylmethyl or direct cyclobutyl, fundamentally alters target engagement and selectivity [2][3]. Consequently, using a 4‑carboxylic regioisomer or a cyclopropylmethyl analog without verifying the requisite physicochemical profile risks compromising downstream synthetic efficiency and structure‑activity relationships.

Quantitative Comparator-Based Evidence for 1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic Acid Selection


XLogP3‑AA Lipophilicity Superior to Cyclopropylmethyl and Direct Cyclobutyl Analogs

The target compound exhibits an XLogP3‑AA of 1.3, placing it approximately 0.5 log unit higher than the cyclopropylmethyl analog (0.8) and 0.4 log unit higher than the direct N‑cyclobutyl analog (0.9) [1][2]. This increased lipophilicity is attributable to the methylene spacer and the larger cyclobutyl ring, which may enhance passive membrane permeability without violating the Rule‑of‑5 (LogP <5).

Lipophilicity Druglikeness Fragment-based design

Regioisomeric Differentiation: 5‑Carboxylic Acid LogP Advantage Over 4‑Carboxylic Acid Position

Shifting the carboxyl group from position‑5 to position‑4 reduces the computed XLogP3‑AA from 1.3 to 1.0, while retaining identical TPSA (55.1 Ų) [1]. The 3‑carboxylic regioisomer also records an XLogP3‑AA of 1.3 but lacks the literature precedent of the pyrazole‑5‑carboxylic acid class as potent endothelin antagonists [2].

Regiochemistry LogP Medicinal chemistry

Enhanced Conformational Flexibility from Cyclobutylmethyl Spacer Relative to Direct Cyclobutyl Attachment

The methylene spacer in the cyclobutylmethyl group introduces three rotatable bonds compared to only two for the direct N‑cyclobutyl analog [1]. This additional degree of rotational freedom may facilitate induced‑fit binding while the cyclobutyl ring itself provides steric bulk that can be exploited for selectivity against closely related protein targets.

Conformational flexibility Rotatable bonds Ligand pre‑organization

Validated Pharmacophore Alignment: Pyrazole‑5‑Carboxylic Acid Scafold in Endothelin Antagonism

The pyrazole‑5‑carboxylic acid scaffold has been thoroughly validated as a pharmacophore for endothelin receptor antagonism, with SAR studies demonstrating that the N‑alkyl substituent critically modulates ETA/ETB selectivity and potency [1]. Modifications at N‑1, including cyclobutylmethyl‑type substituents, directly impact in vitro binding affinity and in vivo efficacy in endothelin‑1‑induced sudden death models in mice [2]. While the specific target compound has not been tested in these assays, its structural alignment with this pharmacophore class provides a rational basis for prioritization over 3‑COOH or 4‑COOH regioisomers, which lack equivalent validation.

Pharmacophore Endothelin antagonist SAR

Commercial Purity Benchmark: Inter‑Vendor Consistency for Reproducible Derivatisation Chemistry

Commercially available lots of the target compound are consistently ≥95% pure , whereas the cyclopropylmethyl analog is supplied at ≥98% purity and the 4‑carboxylic regioisomer is also typically ≥95% pure [1]. While the 95% purity level is adequate for most amide coupling and esterification reactions, the absence of MDL number certification for the target compound contrasts with available MDL identifiers for the 4‑carboxylic regioisomer (MFCD20233277) and the direct cyclobutyl analog (MFCD28625735) [1][2], which may affect procurement traceability for GLP studies.

Purity specification Reproducibility Procurement

Research and Industrial Application Scenarios for 1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic Acid


Fragment‑Based Drug Discovery Targeting Endothelin or Related GPCRs

The compound’s pyrazole‑5‑carboxylic acid core aligns with the validated endothelin antagonist pharmacophore [1][2], and its XLogP3‑AA of 1.3 provides a balanced lipophilicity window for fragment elaboration [3]. Researchers can directly subject the carboxylic acid to amide coupling with diverse amine fragments to generate screening libraries, a strategy demonstrated in the original SAR campaigns that identified potent ETA‑selective and mixed ETA/ETB antagonists from pyrazole‑5‑carboxylic acid intermediates [1].

Conformational Sampling Studies via Methylene Spacer Modification

The target compound possesses 3 rotatable bonds versus 2 for the direct N‑cyclobutyl analog [3], providing an additional degree of freedom that can be exploited in ligand‑receptor docking and molecular dynamics studies. This makes it a suitable scaffold for studying the impact of spacer‑mediated flexibility on binding entropy and induced‑fit effects without introducing excessive conformational entropy that would violate lead‑likeness criteria.

Regioselective Synthesis of Pyrazole‑5‑Carboxamide Libraries

The 5‑COOH regioisomer offers superior lipophilicity (XLogP3‑AA 1.3 vs 1.0) compared to the 4‑COOH variant while maintaining identical TPSA [3][4]. This differential is critical when designing libraries where the final target product profile demands a specific LogP range, as the choice of regioisomer at the building‑block stage commits the entire synthetic sequence to a particular physicochemical trajectory.

Comparator Studies of N‑Alkyl Substituent Effects on Biological Activity

For medicinal chemistry teams systematically exploring N‑alkyl substituent effects, the cyclobutylmethyl group provides a sterically demanding yet flexible moiety that contrasts with the smaller cyclopropylmethyl (XLogP3‑AA 0.8) and the conformationally restricted direct cyclobutyl (2 rotatable bonds) analogs [3][4]. Parallel acquisition of this compound alongside its closest comparators enables direct head‑to‑head profiling of the relationship between N‑alkyl size, flexibility, lipophilicity, and downstream biological readouts.

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.